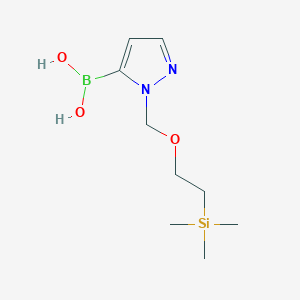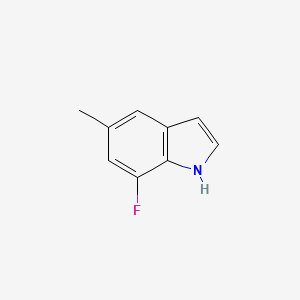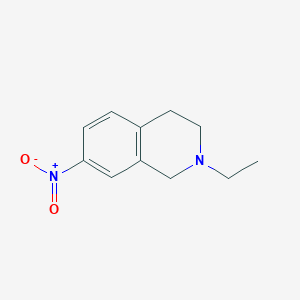
2-乙基-7-硝基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic compounds featuring a nitrogen atom within a two-ring system. This particular compound is characterized by the presence of an ethyl group and a nitro group on the tetrahydroisoquinoline scaffold. Although the provided papers do not directly discuss 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, they offer insights into the synthesis and properties of related tetrahydroisoquinoline derivatives, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives is a topic of interest in the field of heterocyclic chemistry. Paper describes the synthesis of tetrahydroquinoline derivatives through the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes, followed by reduction with hydrogen over Pd/C. This method could potentially be adapted for the synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline by choosing appropriate starting materials and reaction conditions. Paper discusses the reductive cyclization of a dimethoxy-substituted tetrahydroisoquinoline with triethyl phosphite, a process that could be relevant if a similar strategy were applied to the synthesis of the compound . Paper reports on an improved synthesis of a related compound, 2-(m-methoxyphenyl)ethylamine, and the reduction of dihydroisoquinolines to tetrahydroisoquinolines, which could provide insights into the reduction steps necessary for synthesizing 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a nitrogen atom. The presence of substituents such as ethyl and nitro groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties. Spectroscopic analyses, as mentioned in paper , are essential tools for confirming the structure of synthesized compounds. These techniques could be employed to ascertain the structure of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline once synthesized.
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents attached to the ring system. The nitro group, in particular, is an electron-withdrawing group that can make the compound susceptible to nucleophilic attack. The papers do not provide specific reactions for 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline, but the methodologies described in the papers, such as reductive cyclization and reduction reactions , could be relevant for understanding the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of an ethyl group and a nitro group in 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline would likely affect its boiling point, solubility, and stability. While the papers provided do not discuss the physical properties of this specific compound, the general properties of tetrahydroisoquinolines, such as their solubility in organic solvents and susceptibility to oxidation, can be inferred. The synthesis methods described in the papers may also provide clues about the stability of the compound under various reaction conditions.
科学研究应用
抗真菌活性
2-乙基-7-硝基-1,2,3,4-四氢异喹啉衍生物在抗真菌活性领域显示出有希望的结果。具体来说,类似2-氯-3-(2-硝基)乙基和(2-硝基)乙烯基喹啉这样密切相关的化合物已经合成并测试了它们对各种微生物(包括曲霉、白色念珠菌、白色念珠菌、白色念珠菌和念珠菌)的有效性。这些化合物对这些微生物表现出强烈的抑制性质(Cziáky, Kóródi, Frank, & Czink, 1996)。
化学合成和反应
2-乙基-7-硝基-1,2,3,4-四氢异喹啉参与了各种化学合成过程和反应。例如,3,4-二氢异喹啉与乙基氰乙酸酯在乙酸/乙酸酐中的反应产生烯烃和其他CH-酸性化合物,生成1,2,3,4-四氢异喹啉的衍生物(Ziegler, Leitner, & Sterk, 1978)。同样,N-亚硝基-1,2,3,4-四氢异喹啉与碱反应形成3,4-二氢异喹啉,这种反应在四氢异喹啉衍生物的转化中具有重要意义(Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974)。
潜在的酶可还原底物
研究已经合成并评估了2-硝基芳基-1,2,3,4-四氢异喹啉作为NAD(P)H:喹醌氧化还原酶1(NQO1)和大肠杆菌硝基还原酶(NR)等酶的潜在可还原底物。这些研究对于理解这些化合物的生物学和药用应用至关重要(Burke, Wong, Jenkins, Knox, & Stanforth, 2011)。
配位化合物和催化
基于1,2,3,4-四氢异喹啉-3-羧酸的配位化合物已经合成并评估其在对映选择性催化中的潜力,特别是在硝基醇醛加成和迈克尔加成反应中。这些进展在催化和有机合成领域具有重要意义(Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007)。
属性
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

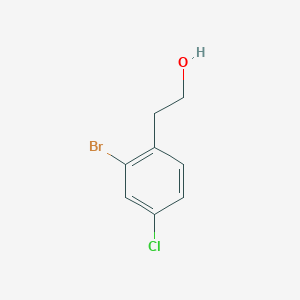
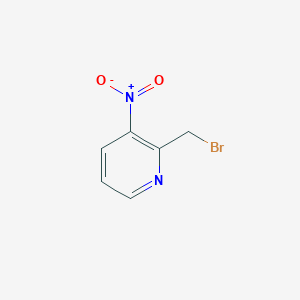
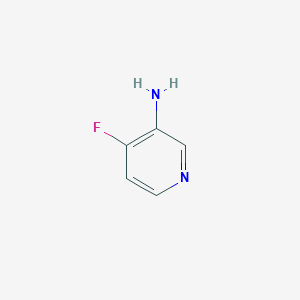
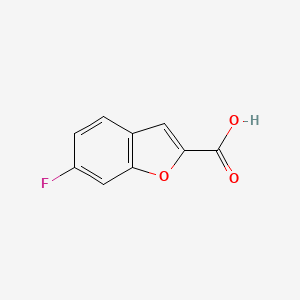

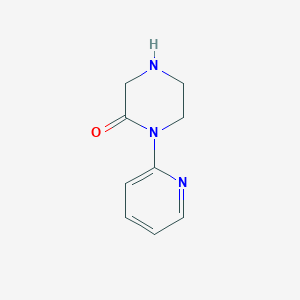
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
